molecular formula C4H7Cl2F3Si B109683 (3,3,3-Trifluoropropyl)methyldichlorosilane CAS No. 675-62-7

(3,3,3-Trifluoropropyl)methyldichlorosilane

Cat. No.: B109683
CAS No.: 675-62-7
M. Wt: 211.08 g/mol
InChI Key: OHABWQNEJUUFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3,3-Trifluoropropyl)methyldichlorosilane is a versatile organosilicon compound with the molecular formula C4H7Cl2F3Si. It is a clear, colorless liquid with a pungent odor and is widely used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trifluoropropyl)methyldichlorosilane typically involves the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with hydrogen chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(3,3,3-Trifluoropropyl)trimethoxysilane+HClThis compound+Methanol\text{(3,3,3-Trifluoropropyl)trimethoxysilane} + \text{HCl} \rightarrow \text{this compound} + \text{Methanol} (3,3,3-Trifluoropropyl)trimethoxysilane+HCl→this compound+Methanol

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropyl)methyldichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

    Hydrolysis: In the presence of water, it hydrolyzes to form (3,3,3-trifluoropropyl)methylsilanediol and hydrochloric acid.

    Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Hydrolysis Conditions: Typically carried out in aqueous or moist environments.

    Condensation Conditions: Often requires catalysts such as acids or bases to facilitate the reaction.

Major Products Formed

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)methyldichlorosilane involves its ability to react with various nucleophiles and form stable bonds with silicon. This reactivity is due to the presence of the trifluoropropyl group, which imparts unique chemical properties to the compound. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties of materials .

Comparison with Similar Compounds

Similar Compounds

  • (3,3,3-Trifluoropropyl)trimethoxysilane
  • (3,3,3-Trifluoropropyl)triethoxysilane
  • (3,3,3-Trifluoropropyl)trichlorosilane

Uniqueness

(3,3,3-Trifluoropropyl)methyldichlorosilane is unique due to its specific combination of the trifluoropropyl group and the dichlorosilane moiety. This combination provides it with distinct reactivity and stability compared to other similar compounds. Its ability to form stable siloxane bonds and modify surface properties makes it particularly valuable in various industrial and research applications .

Properties

IUPAC Name

dichloro-methyl-(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2F3Si/c1-10(5,6)3-2-4(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABWQNEJUUFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027290
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

675-62-7
Record name Dichloromethyl(3,3,3-trifluoropropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,3,3-Trifluoropropyl)methyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethyl(3,3,3-trifluoropropyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3,3,3-TRIFLUOROPROPYL)METHYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38XGW8M24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3,3-Trifluoropropyl)methyldichlorosilane
Reactant of Route 2
Reactant of Route 2
(3,3,3-Trifluoropropyl)methyldichlorosilane
Reactant of Route 3
Reactant of Route 3
(3,3,3-Trifluoropropyl)methyldichlorosilane
Reactant of Route 4
Reactant of Route 4
(3,3,3-Trifluoropropyl)methyldichlorosilane
Reactant of Route 5
Reactant of Route 5
(3,3,3-Trifluoropropyl)methyldichlorosilane
Reactant of Route 6
Reactant of Route 6
(3,3,3-Trifluoropropyl)methyldichlorosilane
Customer
Q & A

Q1: How does (3,3,3-Trifluoropropyl)methyldichlorosilane contribute to the protective properties of the coating described in the research?

A: The research paper describes a multi-layered coating designed to protect metal surfaces from corrosion and the build-up of salt and paraffin deposits. While the specific role of this compound isn't explicitly detailed, it's used as the basis for the upper layer of the coating [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.